
MAL-di-EG-Val-Cit-PAB-MMAF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAL-di-EG-Val-Cit-PAB-MMAF is a chemical compound that consists of a linker (MAL-di-EG-Val-Cit-PAB) and a potent tubulin polymerization blocker (Monomethyl auristatin F). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-di-EG-Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the linker MAL-di-EG-Val-Cit-PAB. The process typically includes the following steps:
Synthesis of the Linker: The linker MAL-di-EG-Val-Cit-PAB is synthesized through a series of chemical reactions involving the coupling of various chemical groups.
Conjugation: Monomethyl auristatin F is then conjugated to the linker using specific reaction conditions that ensure the stability and efficacy of the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in controlled environments to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
MAL-di-EG-Val-Cit-PAB-MMAF undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also occur, altering the chemical structure of the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
MAL-di-EG-Val-Cit-PAB-MMAF has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel chemical compounds and materials.
Biology: Employed in biological studies to understand cellular processes and mechanisms.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of antibody-drug conjugates.
Industry: Utilized in various industrial applications, including the production of pharmaceuticals and other chemical products .
Mechanism of Action
MAL-di-EG-Val-Cit-PAB-MMAF exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound targets tubulin, a protein that plays a critical role in the formation of microtubules. By blocking tubulin polymerization, the compound disrupts the cell cycle, leading to cell death. This mechanism is particularly effective in targeting cancer cells, which have a high rate of division .
Comparison with Similar Compounds
Similar Compounds
MAL-di-EG-Val-Cit-PAB-MMAE: Similar to MAL-di-EG-Val-Cit-PAB-MMAF but uses Monomethyl auristatin E instead of Monomethyl auristatin F.
Val-Cit-PAB-MMAF: Another compound that uses the same linker but may have different functional groups
Uniqueness
MAL-di-EG-Val-Cit-PAB-MMAF is unique due to its specific combination of the linker and Monomethyl auristatin F, which provides potent anti-cancer activity with reduced cytotoxicity compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H113N13O19/c1-15-47(8)64(55(101-13)42-60(91)85-35-20-24-54(85)65(102-14)48(9)66(92)79-53(71(97)98)41-49-21-17-16-18-22-49)82(10)70(96)62(45(4)5)81-69(95)63(46(6)7)83(11)84(12)73(100)105-43-50-25-27-51(28-26-50)77-67(93)52(23-19-33-76-72(74)99)78-68(94)61(44(2)3)80-57(88)32-37-103-39-40-104-38-34-75-56(87)31-36-86-58(89)29-30-59(86)90/h16-18,21-22,25-30,44-48,52-55,61-65H,15,19-20,23-24,31-43H2,1-14H3,(H,75,87)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,95)(H,97,98)(H3,74,76,99)/t47-,48+,52-,53-,54-,55+,61-,62-,63-,64-,65+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMMFORKXCZLAD-ZNEBSJEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H113N13O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
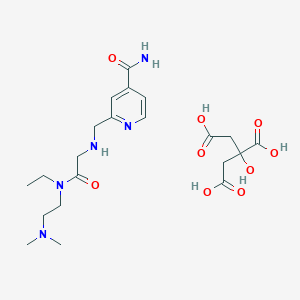
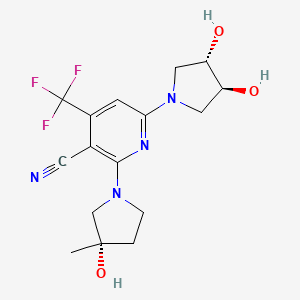

![(1R,3R,5S,8S,9R,12S,13R)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8087010.png)

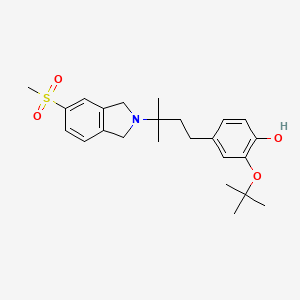
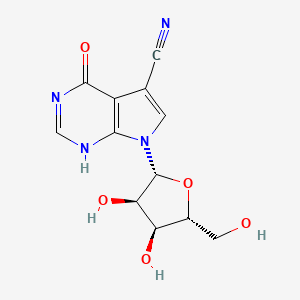
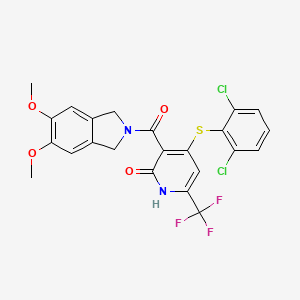


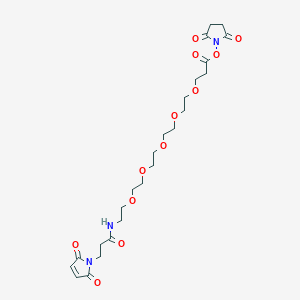
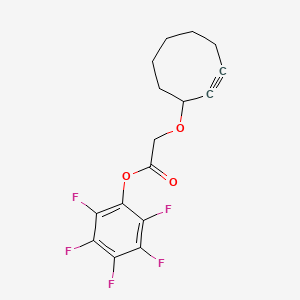
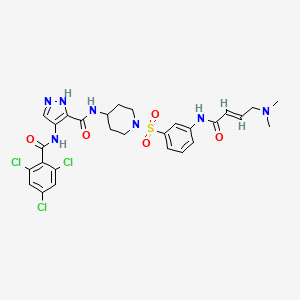
![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B8087086.png)
